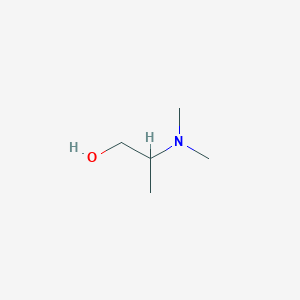
Anthanthrene
Übersicht
Beschreibung
Anthanthrene, a polycyclic aromatic hydrocarbon (PAH), has been the subject of various studies due to its interesting chemical and physical properties. It is a hexacyclic aromatic hydrocarbon that has been investigated for its potential applications in organic electronics, such as organic field-effect transistors, solar cells, and organic light-emitting diodes (OLEDs) . Despite lacking a bay-region, anthanthrene exhibits considerable bacterial mutagenicity, which has been studied in the context of environmental pollutants10.
Synthesis Analysis
The synthesis of anthanthrene derivatives has been approached through various methods. One efficient strategy involves Sonogashira couplings to create cruciform anthanthrene compounds, which effectively extend the π-conjugation and tune optoelectronic properties . Another method includes a palladium-catalyzed cyclopentannulation reaction, starting from the low-cost dye Vat Orange 3, to produce cyclopentaanthanthrene compounds . Additionally, the synthesis of anthanthrene-based conjugated polymers has been achieved, which exhibit optical absorption in the visible region due to their extended conjugation .
Molecular Structure Analysis
The molecular structure of anthanthrene and its derivatives has been extensively analyzed. Studies have shown that the structure-property relationships are influenced by the π-conjugation along different axes of the anthanthrene core . The introduction of fused five-membered rings and various substituents has been shown to affect the optical and electrochemical gaps of the compounds . Ladderization of the anthanthrene unit using an sp3 carbon bridge has been reported to reduce the dihedral angle between the anthanthrene and adjacent units, thus affecting the electronic properties .
Chemical Reactions Analysis
Anthanthrene derivatives undergo various chemical reactions that are significant for their applications in materials science. For instance, the photostability and reversible redox processes of these compounds are notable for their potential use in electronic devices . The manipulation of triplet states through substitution has been studied, revealing the effects on energies, absorption, lifetimes, and annihilation rates . The microsomal activation of anthanthrene to mutagenic metabolites has also been investigated, identifying several pathways of biotransformation10.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthanthrene derivatives are key to their functionality in organic electronics. These properties include field-effect mobilities, photovoltaic performance, and electroluminescent efficiency . The photophysical properties, such as absorption spectra, fluorescence, and redox potentials, can be modulated by different substituents, which in turn influence the performance of the materials in devices . The solubility and processability of anthanthrene-based polymers have been tailored by incorporating different side chains during synthesis .
Wissenschaftliche Forschungsanwendungen
1. Application in Nanomaterials
- Summary of Application: Anthanthrene is used in the creation of novel and stable carbon-based nanomaterials. A phosphodiester-linked dialkynyl substituted anthanthrene trimer has been designed and synthesized for this purpose .
- Methods of Application: The anthanthrene trimer’s graphene ribbon-like structure facilitates interactions with nanographene (NG) and single wall carbon nanotubes (SWCNT), leading to the exfoliation of NG and the individualization of SWCNTs .
- Results or Outcomes: The resulting nanomaterials are soluble in ethanol, which is ecologically favorable over DMF required for the processing of pristine NG or SWCNTs .
2. Application in Photophysics
- Summary of Application: Anthanthrene and its derivatives are studied for their photophysical properties .
- Methods of Application: The study involves examining the photophysical properties of anthanthrene, four anthanthrene derivatives containing varying phenyl and p-tBu-phenyl substituents, and two anthanthrones with phenyl and p-tBu-phenyl substituents .
- Results or Outcomes: As the anthanthrenes and anthanthrones become more substituted, red-shifts are observed in the peak maxima of the ground and excited-state absorption and fluorescence spectra .
3. Application in Peri-acenoacenes
- Summary of Application: Anthanthrene is used as a building block for the synthesis of peri-acenoacenes .
- Methods of Application: A series of dibenzannulated phenyl-annulated [4,2] peri-acenoacenes have been synthesized in three straightforward steps from 4,10-dibromoanthanthrone .
- Results or Outcomes: The phenyl bisannulation of [4,2] peri-acenoacene provides extra stability by increasing the overall aromatic character of the molecules, and allows for a 45–80% increase of the molar extinction coefficient compared to their [5,2] peri-acenoacene isomers .
4. Application in Organic Photovoltaics
- Summary of Application: Anthanthrene is used in the development of p-type conjugated semiconductors in organic photovoltaics .
- Methods of Application: The study involves the development of novel anthanthrone/anthracene and anthanthrene/anthracene co-polymers .
- Results or Outcomes: The presence of anthracene component with the grafted alkyloxy chains enhanced the solubility and process-ability of the co-polymers .
5. Application in Organic Synthesis
- Summary of Application: Anthanthrene is used as a large PAH building block for the synthesis of conjugated polymers .
- Methods of Application: Six anthanthrene-based conjugated polymers with either electron-rich or electron-poor units were synthesized and characterized .
- Results or Outcomes: Experimental data and computational results indicate that the comonomer attached to the anthanthrene unit has only little effect on the electronic properties of the polymers .
6. Application in Optoelectronics
- Summary of Application: Anthanthrene-based materials are exploited in organic electronics by synthesizing four polymers, PANT, PANT-TBO, PANT-TBT, and PANT-TffBT .
- Methods of Application: Each of these polymers is successfully applied in three different devices, namely organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and chemical sensors .
- Results or Outcomes: The four polymers exhibit p-type properties in OFETs with hole mobility values in the range of 10 −4 –10 −3 cm 2 V −1 s −1 . In OPVs, the power conversion efficiencies (PCEs) of non-fullerene cells have a wide range from 0.28% to 5.21% .
7. Application in Medicine
- Summary of Application: Anthanthrene, specifically its derivative anthraquinones, are used in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents .
- Methods of Application: Anthraquinones are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .
- Results or Outcomes: Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .
8. Application in Environmental Science
Safety And Hazards
Anthanthrene is a questionable carcinogen with experimental carcinogenic and tumorigenic data . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Future research could focus on decreasing the bandgap of the anthanthrene derivatives . As the anthanthrenes and anthanthrones become more substituted, red-shifts are observed in the peak maxima of the ground- and excited-state absorption and fluorescence spectra . This could lead to new applications in materials science .
Eigenschaften
IUPAC Name |
hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIJJNAKSZUOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=CC6=CC=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075452 | |
| Record name | Anthanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Golden-yellow, odorless solid; [CHEMINFO] Golden-yellow crystalline solid; [MSDSonline] | |
| Record name | Anthanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Anthanthrene | |
CAS RN |
191-26-4 | |
| Record name | Anthanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[def,mno]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTHANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L65OZG189H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



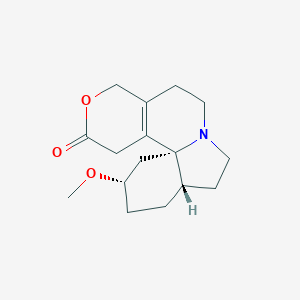
![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
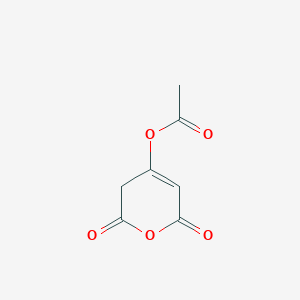
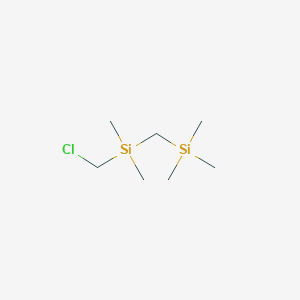
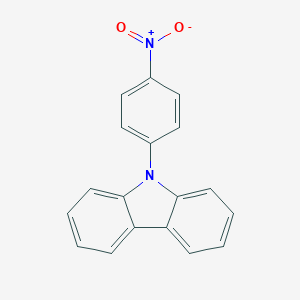
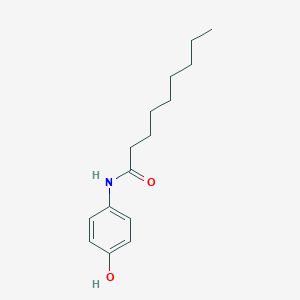
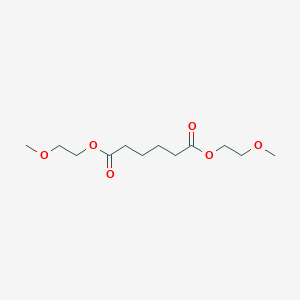
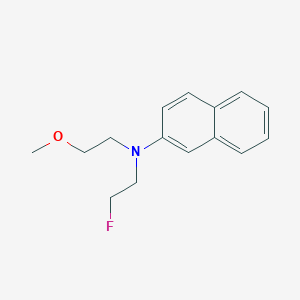
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)
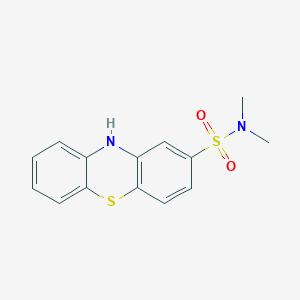
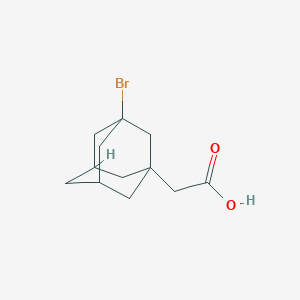
![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)
